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molecular formula C7H3NO3 B132826 2,3-Pyridinedicarboxylic anhydride CAS No. 699-98-9

2,3-Pyridinedicarboxylic anhydride

Cat. No. B132826
M. Wt: 149.1 g/mol
InChI Key: MCQOWYALZVKMAR-UHFFFAOYSA-N
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Patent
US09394299B2

Procedure details

A mixture of pyridine-2,3-dicarboxylic acid (2 g, 12 mmol) and acetic anhydride was heated at 115° C. for 4 h. Excess reagent was removed under reduced pressure. The remaining solid was triturated with hot carbon tetrachloride. After cooling, the solid was collected by vacuum filtration and dried overnight under vacuum at 60° C. to give furo[3,4-b]pyridine-5,7-dione (1.55 g, 10.4 mmol). 1H NMR (400 MHz, DMSO-d6) δ 9.10 (dd, J=4.9, 1.5 Hz, 1H), 8.50 (dd, J=7.8, 1.5 Hz, 1H), 7.90 (dd, J=7.8, 4.9 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([OH:9])=O)[C:2]=1[C:10]([OH:12])=[O:11].C(OC(=O)C)(=O)C>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7](=[O:9])[O:12][C:10](=[O:11])[C:2]=12

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(C(=CC=C1)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess reagent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining solid was triturated with hot carbon tetrachloride
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum at 60° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=CC=C1)C(OC2=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.4 mmol
AMOUNT: MASS 1.55 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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